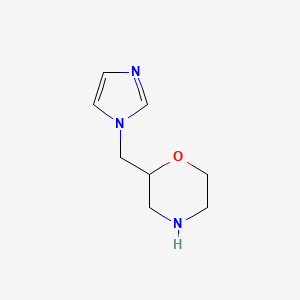![molecular formula C19H22N6OS B7882289 2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one](/img/structure/B7882289.png)
2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one” is a chemical entity with specific properties and applications. This compound is utilized in various scientific and industrial fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one” involves multiple steps, each requiring precise reaction conditions. The preparation methods typically include:
Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure high yield and purity of the final product.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
“2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions:
Oxidation: Carried out in acidic or basic media, often at elevated temperatures.
Reduction: Conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Performed in the presence of catalysts or under reflux conditions to ensure complete reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
“2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Mecanismo De Acción
The mechanism by which “2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one” exerts its effects involves interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological outcomes
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one” include those with analogous structures or functional groups. These compounds may share similar reactivity and applications but differ in specific properties or efficacy.
Uniqueness
“this compound” stands out due to its unique combination of properties, making it suitable for specific applications where other compounds may not be as effective. Its distinct reactivity and interaction with molecular targets highlight its potential in various fields.
Propiedades
IUPAC Name |
2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCVAIJFUEGJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=O)C=C(N3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=O)C=C(N3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic acid](/img/structure/B7882217.png)
![3-({[4-(Benzyloxy)phenyl]methyl}sulfanyl)-3-phenylpropanoic acid](/img/structure/B7882220.png)
![3-{[4-(Benzyloxy)phenyl]methanesulfonyl}-3-phenylpropanoic acid](/img/structure/B7882224.png)
![2-({[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}({[4-(benzyloxy)phenyl]methyl})amino)acetic acid](/img/structure/B7882226.png)
![1-[(6S)-6-(dicarboxy-1H-1,2,3-triazol-1-yl)-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylic acid](/img/structure/B7882231.png)
![Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate](/img/structure/B7882232.png)
![Methyl 2-[4-(4-bromophenyl)benzenesulfonamido]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7882239.png)
![5-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]thiophene-2-carbaldehyde](/img/structure/B7882245.png)
![2-(1'-Methyl-5-oxo-3H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-4(5H)-yl)propanoic acid](/img/structure/B7882248.png)
![2-(8-Methoxy-1'-methyl-5-oxo-3H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-4(5H)-yl)acetic acid](/img/structure/B7882254.png)
![1-{4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidin]-4-yl}ethan-1-one](/img/structure/B7882263.png)
![2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7882269.png)

![[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B7882301.png)
